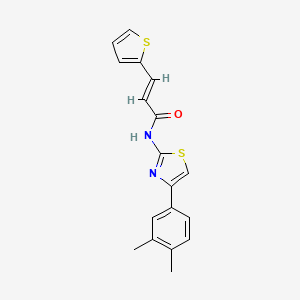

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules known for their versatile chemical and physical properties, which make them interesting subjects of study in the field of organic and medicinal chemistry. Compounds with thiazol, thiophenyl, and acrylamide groups are often explored for their potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, where equimolar equivalents of precursor molecules are reacted under specific conditions. For example, compounds with thiophen-2-yl and acrylamide groups can be synthesized from the condensation of carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions, yielding high yields of the desired product (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using X-ray diffraction, NMR spectroscopy, and single crystal X-ray diffraction. These methods provide detailed information about the crystalline structure, molecular geometry, and electron distribution within the molecule. For instance, a related compound exhibited a monoclinic space group P21/n with specific bond angles and lengths, illustrating the complex interactions between atoms (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this type of compound can include interactions with nucleophiles, leading to the formation of new derivatives with varied biological and physical properties. Reactions with hydroxylamine, hydrazine, and guanidine can afford different regioselectively produced derivatives, showcasing the compound's versatility (Bondock et al., 2011).

Applications De Recherche Scientifique

Light-Harvesting and Photovoltaic Performance

2-(Thiophen-2-yl)thiazole, a related structure to the compound , has been incorporated into diethylamino coumarin to synthesize novel coumarin sensitizers. These sensitizers, utilized in dye-sensitized solar cells, demonstrate improved light-harvesting capabilities and photovoltaic performance. A sensitizer with a 2-(thiophen-2-yl)thiazole bridge and cyanoacrylic acid acceptor displayed a notably efficient photoelectricity conversion efficiency (Han et al., 2015).

Structural Determination and Synthesis

Studies have focused on the synthesis and structural determination of compounds containing thiophen-2-yl and acrylamide groups. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized and its structure determined using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).

Tubulin Polymerization Inhibitors

Acrylamide derivatives, similar to the compound of interest, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have shown potential as tubulin polymerization inhibitors, indicating a role in anticancer research (Kamal et al., 2014).

Organic Sensitizers for Solar Cell Applications

Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including structures similar to (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, have been engineered for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency and are significant in photovoltaic research (Kim et al., 2006).

Enaminones in Heterocyclic Preparations

Enaminones, similar in structure to the compound , have been used extensively as building blocks in organic synthesis, particularly in the preparation of heterocyclic compounds. These compounds have shown various biological activities, including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Propriétés

IUPAC Name |

(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-12-5-6-14(10-13(12)2)16-11-23-18(19-16)20-17(21)8-7-15-4-3-9-22-15/h3-11H,1-2H3,(H,19,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJUQELGMLIDPI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)